2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the glycinamide backbone, followed by the introduction of the 4-chlorophenyl, 1-isopropyl-2-methylpropyl, and phenylsulfonyl groups through various chemical reactions. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and alkylating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride and sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce amines and other reduced compounds. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide can be compared with other similar compounds, such as:
N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)acetamide: This compound has a similar structure but with an acetamide group instead of a glycinamide group.
N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)propionamide: This compound has a propionamide group instead of a glycinamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2,4-dimethylpentan-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3S/c1-15(2)21(16(3)4)23-20(25)14-24(18-12-10-17(22)11-13-18)28(26,27)19-8-6-5-7-9-19/h5-13,15-16,21H,14H2,1-4H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTLYSSCRJSAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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